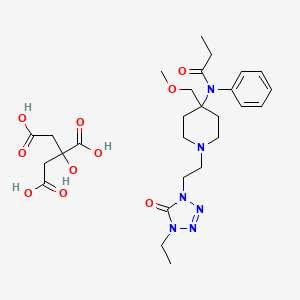

Alfentanil citrate

説明

特性

CAS番号 |

153176-13-7 |

|---|---|

分子式 |

C27H40N6O10 |

分子量 |

608.6 g/mol |

IUPAC名 |

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C21H32N6O3.C6H8O7/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10H,4-5,11-17H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChIキー |

CNFIIGJQEIQCSX-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

製品の起源 |

United States |

Contextualization As a Fentanyl Analog in Opioid Science

Alfentanil is a member of the phenylpiperidine class of synthetic opioids and is structurally an analog of fentanyl. wikipedia.orgwikipedia.org Like other fentanyl analogs, such as sufentanil and remifentanil, alfentanil's primary mechanism of action is as a potent agonist at the μ-opioid receptor. wikipedia.orgnih.gov This interaction is responsible for its principal pharmacological effects, which include analgesia and sedation. drugbank.com

From a chemical standpoint, fentanyl and its analogs are synthesized through modifications of meperidine, a fully synthetic opioid. wikipedia.org The core structure of these compounds is the 4-anilinopiperidine moiety, which allows for various modifications at four key sites, giving rise to a range of analogs with differing potencies and pharmacokinetic profiles. unodc.org

Compared to its parent compound, fentanyl, alfentanil exhibits distinct characteristics. It is approximately one-fourth to one-tenth as potent as fentanyl. wikipedia.org However, its onset of action is about four times faster, and its duration of action is roughly one-third that of an equianalgesic dose of fentanyl. wikipedia.orggoogle.com This rapid onset is attributed to its pKa of approximately 6.5, which results in a high proportion of the drug being un-ionized at physiological pH, facilitating its rapid passage across the blood-brain barrier. wikipedia.orginchem.org

Historical Development and Early Preclinical Research Milestones

The development of alfentanil is rooted in the broader history of the fentanyl series. Fentanyl was first synthesized in 1959 by Dr. Paul Janssen of Janssen Pharmaceutica. news-medical.net Its high potency and rapid action led to its widespread adoption as an anesthetic. mdpi.com The success of fentanyl spurred further research into related compounds, leading to the synthesis of several analogs, including alfentanil in 1976. wikipedia.orggoogle.com

Early preclinical research played a crucial role in characterizing the unique profile of alfentanil. Animal studies were instrumental in defining its pharmacological properties. For instance, studies in dogs helped to establish its antinociceptive effects and its potential to induce muscle rigidity, a known side effect of potent opioids. nih.gov Research in rats using microiontophoresis revealed that alfentanil-induced depressant responses on brain stem respiratory neurons were slower in onset and more prolonged compared to other fentanyl analogs. mdpi.com Further preclinical investigations in various animal models, including rats and rhesus monkeys, provided a deeper understanding of its dose-dependent effects on respiration and other physiological parameters. mdpi.com

These foundational preclinical studies were critical in establishing the initial understanding of alfentanil's pharmacokinetic and pharmacodynamic properties, paving the way for its clinical development and eventual use.

Current Paradigms and Research Significance Within Synthetic Opioids

Opioid Receptor Subtype Affinity and Selectivity Studies

Alfentanil's primary mechanism of action involves its interaction with opioid receptors, which are part of the G-protein coupled receptor (GPCR) superfamily. nih.govnysora.com These receptors are broadly classified into mu (μ), delta (δ), and kappa (κ) subtypes. e-safe-anaesthesia.orgguidetopharmacology.org

Mu-Opioid Receptor (MOR) Agonism and Binding Kinetics

Alfentanil functions predominantly as an agonist at the mu-opioid receptor (MOR). nih.govdrugbank.com This interaction is the principal driver of its therapeutic effects. drugbank.com Studies have shown that alfentanil, along with other fentanyl derivatives, binds with high affinity to the MOR. painphysicianjournal.com The binding affinity of alfentanil has been measured, with one study reporting an IC₅₀ value of 38.9 nM. mdpi.com Another study indicated a measured binding affinity of 7.4 nM. plos.org

The binding kinetics of alfentanil at the MOR are characterized by a rapid onset and a short duration of action. nih.gove-safe-anaesthesia.org This is attributed to its high lipid solubility and low degree of ionization at physiological pH, which facilitates its rapid passage across the blood-brain barrier. nysora.come-safe-anaesthesia.org In vitro studies have demonstrated that alfentanil dissociates rapidly from the MOR, which correlates with its short-acting profile. biorxiv.org This rapid dissociation is a key feature that distinguishes it from other fentanyl analogs like carfentanil, which exhibit slower dissociation kinetics. biorxiv.org

| Compound | Measured Binding Affinity (Ki) | IC50 |

| Alfentanil | 7.4 nM plos.org | 38.9 nM mdpi.com |

| Fentanyl | 1.2-1.4 nM plos.org | 1.1 nM mdpi.com |

| Carfentanil | - | 0.19 nM mdpi.com |

| Sufentanil | - | 0.40 nM mdpi.com |

| Lofentanil | - | 0.208 nM mdpi.com |

| Remifentanil | - | 0.60 nM mdpi.com |

Interactions with Other Opioid Receptor Subtypes (Delta, Kappa)

While alfentanil's primary target is the MOR, it can also interact with delta (δ) and kappa (κ) opioid receptors, albeit with lower affinity. wikipedia.org The clinical significance of these interactions is less pronounced compared to its potent effects at the MOR. The activation of κ-receptors is associated with analgesia but also with undesirable effects such as dysphoria and sedation, which are not primary characteristics of alfentanil's clinical profile. painphysicianjournal.comnih.gov Similarly, while δ-receptors are involved in analgesia, alfentanil's affinity for these receptors is considerably lower than for the MOR. guidetopharmacology.org

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The binding of alfentanil to the MOR initiates a cascade of intracellular events mediated by G-proteins. drugbank.comcambridge.org Opioid receptors are coupled to inhibitory G-proteins (Gi/o). nih.govnih.gov

Adenylyl Cyclase Modulation and cAMP Inhibition

Upon agonist binding, the G-protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. drugbank.comoup.com This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govdrugbank.com The reduction in cAMP levels modulates the release of various neurotransmitters, including substance P, which is involved in the transmission of pain signals. nih.govdrugbank.com This inhibition of adenylyl cyclase is a key mechanism underlying the analgesic effects of opioids. nih.govpnas.org

Downstream Effector Protein Activation and Deactivation

The activation of the Gi/o protein by alfentanil binding to the MOR also leads to the regulation of other downstream effector proteins. The activated G-protein dissociates into its α and βγ subunits, both of which can interact with various intracellular targets. cambridge.orgnih.gov These interactions can lead to the activation of some signaling pathways and the deactivation of others, a phenomenon known as biased agonism or functional selectivity. oup.comnih.govahajournals.org This allows for a differential cellular response depending on the specific ligand and receptor conformation. nih.gov For instance, the βγ subunit can directly interact with and modulate the activity of ion channels and other enzymes like phospholipase C. nih.govnih.gov

Ion Channel Modulation and Neuronal Excitability

The signaling cascades initiated by alfentanil ultimately lead to changes in ion channel activity and a reduction in neuronal excitability. drugbank.com This is a critical component of its mechanism of action.

Opioid receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govdrugbank.com This results in an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making the neuron less likely to fire an action potential. drugbank.com

Simultaneously, opioid receptor activation inhibits N-type voltage-gated calcium channels. nih.govdrugbank.com The closure of these channels reduces the influx of calcium into the presynaptic terminal, which is a necessary step for the release of neurotransmitters. nih.gov By inhibiting neurotransmitter release from nociceptive neurons, alfentanil effectively dampens the transmission of pain signals. elifesciences.orgfrontiersin.orgelifesciences.orgjneurosci.org

Voltage-Operated Calcium Channel (N-type) Inhibition

A key mechanism through which alfentanil and other opioids produce their analgesic and sedative effects is the inhibition of N-type voltage-operated calcium channels. nih.govdrugbank.com These channels are crucial for the influx of calcium ions into presynaptic nerve terminals, a process that is essential for the release of neurotransmitters. explorationpub.comelifesciences.org

Opioid receptor activation, specifically through OP2-receptor agonism, leads to the closure of these N-type calcium channels. nih.govdrugbank.com This action is mediated by the G-protein complex associated with the opioid receptor. Upon opioid binding, the G-protein is activated, leading to a reduction in the activity of adenylate cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP). drugbank.comdrugbank.comprobes-drugs.org This cascade ultimately results in the inhibition of N-type voltage-operated calcium channels, thereby reducing calcium influx and, consequently, diminishing the release of excitatory and nociceptive neurotransmitters. nih.govdrugbank.comdrugbank.comprobes-drugs.org

Calcium-Dependent Inwardly Rectifying Potassium Channel Activation

In addition to inhibiting calcium channels, alfentanil also modulates potassium channels. Specifically, it activates calcium-dependent inwardly rectifying potassium channels (Kir). nih.govdrugbank.com This activation is a result of opioid receptor agonism, particularly at OP1 and OP3 receptors. nih.govdrugbank.com

The opening of these potassium channels leads to an efflux of potassium ions from the neuron. This results in hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. drugbank.comprobes-drugs.org The combined effect of inhibiting calcium influx and enhancing potassium efflux leads to a significant reduction in neuronal excitability, which is a cornerstone of alfentanil's analgesic and anesthetic properties. drugbank.comprobes-drugs.org

Neurotransmitter Release Modulation at Synaptic Junctions

The modulation of ion channels by alfentanil has profound effects on the release of various neurotransmitters at synaptic junctions. By decreasing neuronal excitability, alfentanil effectively dampens the transmission of nerve impulses, including those involved in pain signaling.

Inhibition of Nociceptive Neurotransmitter Release

Alfentanil significantly inhibits the release of several key neurotransmitters involved in the perception and transmission of pain (nociception). nih.govdrugbank.comradiustx.com This inhibition is a direct consequence of the reduced calcium influx into presynaptic terminals.

| Inhibited Neurotransmitter | Primary Function in Nociception |

| Substance P | A primary neurotransmitter involved in transmitting pain signals from the periphery to the central nervous system. radiustx.comnih.gov |

| GABA (Gamma-Aminobutyric Acid) | While primarily an inhibitory neurotransmitter, its modulation in certain pain pathways can contribute to analgesia. nih.govdrugbank.comradiustx.com |

| Dopamine (B1211576) | Plays a complex role in pain modulation and the emotional response to pain. nih.govdrugbank.comradiustx.com |

| Acetylcholine | Involved in various physiological processes, including the modulation of pain signals at different levels of the nervous system. nih.govdrugbank.comradiustx.com |

| Noradrenaline (Norepinephrine) | A key neurotransmitter in the descending pain modulatory pathways. nih.govdrugbank.comradiustx.com |

Modulation of Neuropeptide Secretion

Beyond its effects on classical neurotransmitters, alfentanil also influences the secretion of various neuropeptides, which act as hormones or neuromodulators. nih.govdrugbank.comradiustx.com This modulation contributes to the broader physiological effects observed with alfentanil administration.

| Modulated Neuropeptide | Primary Function | Effect of Alfentanil |

| Vasopressin | Regulates water balance and blood pressure. | Inhibition of release. nih.govdrugbank.comradiustx.com |

| Somatostatin | Inhibits the release of various hormones, including growth hormone, insulin, and glucagon. nih.govfrontiersin.org | Inhibition of release. nih.govdrugbank.comradiustx.com |

| Insulin | Regulates blood glucose levels. | Inhibition of release. nih.govdrugbank.comradiustx.com |

| Glucagon | Counteracts the effects of insulin, raising blood glucose levels. | Inhibition of release. nih.govdrugbank.comradiustx.com |

In Vitro Pharmacodynamic Characterization

In vitro studies are crucial for elucidating the fundamental mechanisms of a drug's action at the molecular and cellular levels. For alfentanil, these studies have focused on its receptor binding properties and the subsequent cellular responses.

Alfentanil is a potent and selective µ-opioid receptor agonist. drugbank.compainphysicianjournal.com Functional assays in tissue preparations have been instrumental in characterizing its activity. In studies using washed rat brain membranes, alfentanil's interaction with the µ-opioid receptor has been quantified. universiteitleiden.nl The operational model of agonism has been used to explain the functional adaptation observed upon repeated administration of alfentanil, suggesting that a decrease in potency can be explained by a reduction in the number of functional µ-opioid receptors. universiteitleiden.nlnih.gov

Further in vitro studies have explored the binding affinities of alfentanil to different opioid receptors. While its primary target is the µ-opioid receptor, its affinity for other opioid receptors such as delta and kappa has also been investigated. nih.gov For instance, competitive binding assays using radioligands help determine the concentration of alfentanil required to displace a known ligand from its receptor, thereby providing a measure of its binding affinity (Ki).

Table 1: In Vitro Receptor Binding Affinity of Alfentanil

| Receptor | Binding Affinity (Ki) | Species | Tissue Preparation | Reference |

| µ-opioid | 0.39 nM | Mouse | Brain membranes | nih.gov |

| δ-opioid | 15.62 nM | Mouse | Brain membranes | nih.gov |

| κ-opioid | 0.39 nM | Mouse | Brain membranes | nih.gov |

Upon binding to the µ-opioid receptor, alfentanil initiates a cascade of intracellular signaling events. Opioid receptors are coupled to G-proteins, and agonist binding stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein complex. drugbank.com This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). drugbank.compainphysicianjournal.com

The downstream effects of this signaling pathway include the modulation of ion channel activity. Alfentanil, through µ-opioid receptor activation, closes N-type voltage-operated calcium channels and opens calcium-dependent inwardly rectifying potassium channels. drugbank.com This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which is the basis for its analgesic and anesthetic effects. drugbank.com

In Vivo Pharmacodynamic Modeling in Animal Models

In vivo studies in animal models are essential for understanding the integrated physiological effects of alfentanil and for constructing pharmacokinetic-pharmacodynamic (PK-PD) models that describe the relationship between drug concentration and its pharmacological effect over time.

In rats, the relationship between alfentanil concentration and its analgesic effect has been quantified using electroencephalography (EEG). capes.gov.brnih.gov The amplitude of the EEG in the 0.5-4.5 Hz frequency band is used as a measure of the pharmacological response. capes.gov.brnih.gov Pharmacokinetic-pharmacodynamic modeling has shown that the concentration-EEG effect relationship of alfentanil can be described by the sigmoidal Emax model. capes.gov.brnih.gov Interestingly, for alfentanil, no significant delay is observed between the plasma concentration and the effect, which is in contrast to other opioids like fentanyl and sufentanil where a hysteresis is present. universiteitleiden.nl

Table 2: Pharmacodynamic Parameters of Alfentanil in Rats

| Parameter | Value (mean ± SE) | Unit | Description | Reference |

| E0 | 57 ± 4 | µV | Baseline EEG amplitude | capes.gov.brnih.gov |

| Emax | 95 ± 17 | µV | Maximum possible EEG effect | capes.gov.brnih.gov |

| EC50 | 202 ± 55 | ng/ml | Concentration producing 50% of Emax | capes.gov.brnih.gov |

| Hill factor | 1.53 ± 0.20 | - | Steepness of the concentration-effect curve | capes.gov.brnih.gov |

Studies have also investigated the impact of repeated administration on the pharmacodynamics of alfentanil. Following a second infusion, a significant increase in the EC50 value was observed, indicating the development of acute functional adaptation or tolerance. nih.gov This change is hypothesized to be due to a loss of functional µ-opioid receptors. nih.gov

A significant pharmacodynamic effect of alfentanil is respiratory depression, which is a dose-dependent consequence of its action on the central nervous system. mdpi.com In animal models, alfentanil has been shown to depress the respiratory rate and alveolar ventilation. medsafe.govt.nz Studies in rats using microiontophoresis have demonstrated that alfentanil produces slow, shallow, and prolonged depressant responses on single brain stem respiratory neurons. mdpi.com Furthermore, in rats, alfentanil has been observed to increase the expiratory diaphragm electromyographic (EMG) activity while decreasing its inspiratory activity. mdpi.com

In canines, alfentanil administration led to a short-term decrease in arterial oxygen partial pressure (PaO2) and an increase in arterial carbon dioxide partial pressure (PaCO2). mdpi.com In rats, it caused a decrease in arterial pH, resulting in a mixed respiratory and metabolic acidosis that was reversible with naloxone. mdpi.com The respiratory depressant effects of alfentanil can be potentiated by other central nervous system depressants. medsafe.govt.nz

Alfentanil can induce muscle rigidity, which may involve the thoracic muscles, a phenomenon often referred to as "wooden chest syndrome". mdpi.commayoclinic.org This effect is dose-related. bsgdtphcm.vn The mechanism underlying this rigidity is thought to involve the activation of noradrenergic and glutamatergic coerulospinal neurons and dopaminergic basal ganglia neurons. mdpi.com In rats, it has been demonstrated that intraventricular administration of a κ-opioid receptor agonist can attenuate alfentanil-induced muscle rigidity, suggesting a modulatory role for the kappa-opioid system. physiology.org

Pharmacodynamic Tolerance Development in Preclinical Studies

Preclinical research has demonstrated the development of acute pharmacodynamic tolerance to alfentanil. In a notable study using rat models, the development of tolerance to the central nervous system effects of alfentanil, as measured by electroencephalogram (EEG), was characterized. nih.gov This investigation revealed a rapid decline in the drug's effect even when plasma concentrations of alfentanil were held constant. nih.gov

The study utilized three different infusion strategies to develop a pharmacokinetic-pharmacodynamic model for this acute tolerance. nih.gov The findings indicated that maximum tolerance resulted in a 46% reduction in alfentanil's effect, with a rapid half-life of 7.0 minutes for the development of this tolerance. nih.gov This was modeled as a negative feedback mechanism on the drug-induced effect. nih.gov The development of tolerance means that the effect of the medication may decrease over time, potentially requiring adjustments to maintain the same level of effect. nps.org.aunps.org.au This neuroadaptation of opioid receptors can occur with repeated administration. piramalcriticalcare.com

Table 1: Preclinical Model of Acute Tolerance to Alfentanil EEG Effects in Rats

| Parameter | Finding |

|---|---|

| Tolerance Model | Negative feedback control of drug-induced effect nih.gov |

| Maximum Effect Reduction | 46% nih.gov |

| Half-life of Tolerance Development | 7.0 minutes nih.gov |

| Observed Phenomenon | Rapidly declining EEG effect at stable alfentanil concentrations nih.gov |

Central Neurobiological Mechanisms of Action

Alfentanil exerts a direct depressant effect on the respiratory centers located in the brain stem. fda.govdrugbank.com This action leads to respiratory depression by reducing the responsiveness of these centers to increases in carbon dioxide tension. fda.gov The primary respiratory rhythm is generated within the preBötzinger Complex and Bötzinger Complex in the ventrolateral medulla, which converts tonic excitatory drives into distinct inspiratory and expiratory phases. nih.govspringermedizin.de Opioids like alfentanil directly impact these areas. nih.gov Specifically, opioids can depress the preBötzinger Complex and the Parabrachial/Kölliker-Fuse Complex, which provides excitatory input to the neurons responsible for respiratory phase-switching. nih.gov In preclinical models, near-apneic doses of fentanyl, a related opioid, were shown to hyperpolarize premotor neurons, suggesting a direct depressant effect at high doses. nih.gov

Alfentanil, as an opioid agonist, exerts its principal pharmacological effects on the central nervous system, with mu-opioid binding sites discretely distributed throughout the human brain and spinal cord. drugbank.com Preclinical studies in animal models have investigated its specific actions on these regions. One study in decerebrate cats with transected spinal cords examined the effects of alfentanil applied directly to the spinal cord versus intravenous administration on the activity of dorsal horn neurons. nih.gov

The study found that spinally administered alfentanil suppressed noxiously evoked activity in wide dynamic range neurons. nih.gov This demonstrates a direct spinal mechanism of action. However, the bioavailability of opioids in the spinal cord is inversely correlated with their lipid solubility. clinsurggroup.usresed.es Alfentanil is a lipophilic compound, which means it is rapidly cleared from the cerebrospinal fluid into the systemic circulation. clinsurggroup.usresed.es Consequently, its spinal selectivity is considered low, and its analgesic effects following epidural or intrathecal administration are thought to be largely due to systemic uptake and redistribution to opioid receptors in the brain. clinsurggroup.us

Table 2: Effects of Alfentanil on Cat Dorsal Horn Neuron Activity

| Administration Route | Dose | Suppression of Noxiously Evoked Activity | Time to Maximum Suppression |

|---|---|---|---|

| Spinal | 25 µg | 36% | 24 min |

| Spinal | 50 µg | 86% | 21 min |

| Intravenous | 12.5 µg/kg | 43% | 6 min |

| Intravenous | 25 µg/kg | 89% | 3 min |

Data from a study in decerebrate, spinally transected cats. nih.gov

Alfentanil functions primarily as an agonist at the mu (μ) opioid receptor, one of the three main classes of opioid receptors (mu, delta, and kappa). drugbank.comnih.gov These receptors are part of the endogenous opioid system, which includes endogenous opioid peptides like endorphins and enkephalins. nih.govoup.com When alfentanil binds to mu-opioid receptors, it initiates a cascade of intracellular events through G-protein coupling. drugbank.com This leads to the inhibition of adenylate cyclase, which decreases intracellular cAMP, and modulates ion channels, resulting in hyperpolarization and reduced neuronal excitability. drugbank.com

The endogenous opioid system is also involved in homeostatic feedback mechanisms that can modulate the effects of exogenous opioids. mdpi.com This involves anti-opioid peptides, such as cholecystokinin (B1591339) (CCK) and neuropeptide FF (NPFF), which can counteract the acute effects of opioids and are implicated in the development of tolerance. mdpi.com This crosstalk between the opioid and anti-opioid systems represents a physiological feedback loop that tends to reduce the effects of both endogenous and exogenous opioids. mdpi.com

Repeated administration of opioids like alfentanil can lead to significant neuroadaptations in the central nervous system. piramalcriticalcare.com These changes are the basis for phenomena such as tolerance and dependence. nps.org.aunps.org.au Preclinical models of opioid withdrawal and abstinence show that these neuroadaptations occur in brain networks associated with stress and motivation, particularly the "extended amygdala." nih.gov

This network includes the central nucleus of the amygdala (CeA), the bed nucleus of the stria terminalis (BNST), and the nucleus accumbens (NAc) shell. nih.gov Studies in animal models demonstrate that opioid withdrawal leads to neuroplasticity in these regions, including changes in glutamatergic and GABAergic neurons, as well as alterations in corticotrophin-releasing factor (CRF) systems. nih.gov These neuroadaptations contribute to the negative affective states that can occur during abstinence from opioids. nih.gov For instance, opioid withdrawal can result in a hypodopaminergic state in the NAc, which is associated with amotivation. nih.gov

Preclinical Cardiovascular System Interactions

In preclinical contexts, alfentanil has been shown to interact with the cardiovascular system. Administration of alfentanil can lead to bradycardia (a slowing of the heart rate). medsafe.govt.nz This effect can be pronounced if the subject has not received a sufficient amount of an anticholinergic agent. medsafe.govt.nz Opioids may also induce hypotension (low blood pressure), particularly in subjects that are hypovolemic. medsafe.govt.nz Appropriate measures to maintain stable arterial pressure are therefore important during its administration in research settings. medsafe.govt.nz The cardiovascular depressant effects of alfentanil can be potentiated by other agents, such as halogenated inhalation anesthetics. nps.org.aumedsafe.govt.nz

Metabolism and Disposition of Alfentanil Citrate in Preclinical Systems

Preclinical research demonstrates that alfentanil is extensively metabolized, with very little of the parent drug excreted unchanged. nih.govnih.gov The primary site of this metabolic activity is the liver. nih.govdrugbank.com The resulting metabolites are predominantly eliminated through urine. nih.govdrugbank.com

Hepatic Biotransformation Pathways

The liver is the principal organ responsible for the biotransformation of alfentanil. nih.govdrugbank.com This process is largely mediated by the cytochrome P450 (CYP) enzyme system, a critical family of enzymes involved in drug metabolism. nih.govscot.nhs.uk

In vitro and preclinical studies have firmly established that the CYP3A4 isoenzyme is the primary catalyst in alfentanil's metabolism. medsafe.govt.nzoup.commdpi.comucl.ac.benih.gov The metabolism of alfentanil is significantly influenced by the activity of CYP3A4, and substances that inhibit this enzyme can impede alfentanil's breakdown. medsafe.govt.nzmedicines.org.ukhpra.ie In fact, the clearance of alfentanil is often used as a probe to assess the in vivo activity of hepatic CYP3A. duke.eduresearchgate.net

Further research has revealed that CYP3A5, another member of the CYP3A subfamily, also plays a role in alfentanil metabolism. nih.govdrugbank.com Studies using human liver microsomes have shown that livers with higher expression of CYP3A5 exhibit greater alfentanil metabolism. drugbank.com This suggests that genetic variations in CYP3A5 expression can contribute to the observed interindividual differences in how alfentanil is cleared from the body. nih.govdrugbank.com While CYP3A4 and CYP3A5 are the major players, the role of other P450 isoforms appears to be minimal. nih.gov

The biotransformation of alfentanil by CYP3A enzymes follows two main pathways: piperidine (B6355638) N-dealkylation and amide N-dealkylation. nih.gov

Metabolite Identification and Characterization

The metabolism of alfentanil results in the formation of several byproducts, with noralfentanil (B44681) being the most prominent. nih.govjvsmedicscorner.comfrontiersin.org

Structure Elucidation of Primary and Secondary Metabolites

Through techniques like mass spectrometry and chromatography, researchers have identified the structures of alfentanil's primary and secondary metabolites in preclinical models. nih.govtandfonline.com

The major metabolic pathways identified are:

N-dealkylation at the piperidine nitrogen, leading to the formation of noralfentanil . nih.govtandfonline.com

O-demethylation of the methoxymethyl group, resulting in desmethylalfentanil . jvsmedicscorner.comtandfonline.com

Amide N-dealkylation produces N-phenylpropionamide . nih.gov

Studies in isolated rat and dog hepatocytes have confirmed that oxidative N-dealkylation and oxidative O-demethylation are the major initial metabolic routes. tandfonline.com

The following table summarizes the key metabolites of alfentanil:

| Metabolite Name | Metabolic Pathway |

|---|---|

| Noralfentanil | N-dealkylation |

| Desmethylalfentanil | O-demethylation |

This table is based on data from preclinical studies. nih.govnih.govjvsmedicscorner.comtandfonline.com

Assessment of Metabolite Pharmacological Activity in vitro/in vivo (preclinical)

Preclinical assessments have generally concluded that the metabolites of alfentanil possess little to no opioid activity. jvsmedicscorner.comfrontiersin.org This indicates that the pharmacological effects of alfentanil administration are almost exclusively due to the parent compound.

Tissue Distribution and Accumulation in Animal Models

Studies in rats have been instrumental in understanding how alfentanil distributes throughout the body. These studies have shown that alfentanil has a limited volume of distribution, suggesting it does not accumulate extensively in tissues. jvsmedicscorner.commedicines.org.uk The tissue-to-blood partition coefficients for alfentanil are notably lower than those of the more lipophilic fentanyl. nih.gov

In a rat model, the distribution of alfentanil could not be fully explained by a simple blood-flow limited model, suggesting the presence of diffusion barriers within tissues. nih.gov This study also indicated that alfentanil is less efficiently extracted by tissue parenchyma compared to fentanyl. nih.gov Interestingly, co-administration with ketamine in rats was found to decrease alfentanil concentrations in several tissues, including the forebrain, hindbrain, heart, lung, and gut. researchgate.net In pigs, epidural administration showed that alfentanil had a higher cumulative concentration in epidural fat compared to morphine, which affects its availability to reach the spinal cord. resed.es

Steady-State Tissue/Blood Partition Coefficient Determination

The steady-state tissue/blood partition coefficient (Kp) is a critical parameter in understanding the distribution of a drug within the body. It represents the ratio of the drug concentration in a specific tissue to the concentration in the blood at a steady state, indicating the extent to which a drug partitions into various tissues.

In a study utilizing rats, the steady-state tissue/blood partition coefficients for alfentanil were determined for 13 different organs and tissues. nih.gov To achieve a steady state, a 6-hour infusion of alfentanil was administered. nih.gov Subsequent measurement of drug concentrations in both blood and tissue samples allowed for the calculation of these partition coefficients. The research revealed that the partition coefficients for another opioid, fentanyl, were significantly higher—ranging from two to thirty times greater—than those of alfentanil. nih.gov This suggests that fentanyl has a much wider distribution into body tissues compared to alfentanil. jvsmedicscorner.com

The following table presents the steady-state tissue/blood partition coefficients for alfentanil in various rat tissues as determined in the aforementioned study.

Table 1: Steady-State Tissue/Blood Partition Coefficients of Alfentanil in Rats

| Tissue | Partition Coefficient (K_p) |

|---|---|

| Brain | 1.1 |

| Heart | 1.4 |

| Lung | 2.9 |

| Liver | 1.5 |

| Kidney | 1.8 |

| Spleen | 1.2 |

| Muscle | 0.8 |

| Fat | 4.2 |

| Skin | 0.9 |

| Bone | 0.6 |

| Testis | 1.0 |

| Small Intestine | 1.3 |

| Large Intestine | 0.9 |

Data sourced from a study by Björkman et al. (1990) nih.gov

Organ-Specific Distribution Profiles (e.g., Brain, Spinal Cord, Liver, Kidney)

The distribution of alfentanil to specific organs is a key determinant of its pharmacokinetic and pharmacodynamic profile.

Brain and Spinal Cord: Due to its moderate lipophilicity and low degree of ionization at physiological pH, alfentanil can cross the blood-brain barrier. avma.org However, its distribution into the central nervous system is less extensive compared to more lipophilic opioids like fentanyl. jvsmedicscorner.com Studies in rats have shown a brain-to-blood partition coefficient of 1.1. nih.gov Research also indicates that the bioavailability of opioids in the spinal cord is negatively correlated with their lipophilicity. resed.es Consequently, more hydrophilic opioids tend to have higher spinal cord bioavailability than lipophilic ones like alfentanil. resed.es

Liver: The liver is the primary site of alfentanil metabolism. nih.govmedsafe.govt.nz The liver-to-blood partition coefficient in rats was found to be 1.5, indicating a moderate accumulation in this organ, which is consistent with its role in the drug's elimination. nih.gov

Kidney: The kidneys are involved in the excretion of alfentanil and its metabolites. nih.gov A kidney-to-blood partition coefficient of 1.8 has been reported in rats, suggesting a slightly higher concentration in the kidneys compared to the blood. nih.gov

Pharmacokinetic Modeling and Simulation Based on Preclinical Data

Compartmental and Physiologic Pharmacokinetic Models in Animal Species

Pharmacokinetic models are essential tools for characterizing the absorption, distribution, metabolism, and elimination (ADME) of drugs like alfentanil. Both compartmental and physiologic models have been developed based on preclinical data from various animal species.

In pigs, the pharmacokinetics of alfentanil have been evaluated using both compartmental and recirculatory models. nih.gov A three-compartmental model demonstrated that cardiac output is a significant determinant of several pharmacokinetic parameters, including the central compartment volume (V1), the fast peripheral compartment volume (V2), the steady-state distribution volume (Vss), the fast distribution clearance (Cl12), and the elimination clearance (Cl10). nih.gov Similarly, a recirculatory model also showed that cardiac output influences the total distribution volume and elimination clearance. nih.gov These findings highlight the importance of physiological factors in alfentanil's disposition. nih.gov

Studies in rabbits, sheep, and dogs have also contributed to the understanding of alfentanil's pharmacokinetics. avma.org In these species, the plasma concentration-time data were best described by a triexponential function, which corresponds to a three-compartment model. avma.org The elimination half-life was found to be similar across these species. avma.org The rapid half-life was attributed to a small steady-state volume of distribution and rapid systemic clearance. avma.org

The following table summarizes key pharmacokinetic parameters of alfentanil in different animal species.

Table 2: Pharmacokinetic Parameters of Alfentanil in Various Animal Species

| Species | Volume of Distribution at Steady State (Vd_ss) (ml/kg) | Systemic Clearance (Cl) (ml/min/kg) | Elimination Half-Life (t_1/2β) (minutes) |

|---|---|---|---|

| Rabbits | 908.3 ± 269.0 | 19.4 ± 5.3 | 62.4 ± 11.3 |

| Sheep | 720.0 ± 306.7 | 13.3 ± 3.0 | 65.1 ± 27.1 |

| Dogs | 597.7 ± 290.2 | 18.7 ± 7.5 | 58.3 ± 10.3 |

Data sourced from a comparative study by various researchers. avma.org

Interspecies Scaling and Prediction Methodologies

Interspecies scaling is a method used to predict human pharmacokinetic parameters from data obtained in preclinical animal studies. This approach is based on the principle of allometry, which relates physiological variables to body size. nih.gov

For alfentanil, allometric scaling has been used to predict human clearance based on data from several animal species. nih.gov One study used estimated hepatic blood flow (Qhep) to aid in the evaluation of clearance values in animals and to predict clearance in humans. nih.gov The prediction of clearance in humans was successful for alfentanil using at least one of the scaling methods employed. nih.gov The volume of distribution at a steady state for alfentanil could also be successfully predicted. nih.gov

However, it is important to note that the success of interspecies scaling can be variable. For drugs that are primarily eliminated by the kidneys, allometric projections tend to be more reliable. nih.gov For drugs with high cross-species variability in hepatic metabolism, such as alfentanil, this method may be less accurate. nih.gov Modified approaches, such as scaling with monkey liver blood flow, have been shown to improve the accuracy of prediction for some drugs. tandfonline.com

Chemical Synthesis and Structure Activity Relationship Sar Research

Optimized Synthetic Methodologies for Alfentanil Citrate (B86180)

Further advancements in synthetic strategies have been developed to enhance the efficiency of producing fentanyl analogs. For instance, a three-step synthetic strategy has been optimized to produce various fentanyls in high yields, ranging from 73–78%. nih.govplos.orgosti.gov This particular strategy involves the alkylation of 4-piperidone (B1582916) monohydrate hydrochloride, followed by a reductive amination with aniline, and finally acylation to yield the final product. nih.govosti.gov The optimization of reaction conditions, such as solvent choice, has been shown to significantly increase yields. For example, using acetonitrile (B52724) instead of dimethylformamide in the alkylation step increased the yield from 72% to 88%. osti.gov

The development of "one-pot" methods has also contributed to more efficient syntheses. researchgate.net Additionally, the use of microwave-assisted synthesis has been explored to accelerate reactions, such as the aza-Michael addition, a key step in the preparation of related compounds like remifentanil. scielo.br These modern approaches aim to provide more direct and higher-yielding routes to alfentanil and its analogs. nih.gov

Process chemistry plays a crucial role in transitioning a synthetic route from a laboratory scale to a commercially viable and robust process. registech.com This involves a detailed evaluation of each step to optimize yields, reduce reaction dilutions, and eliminate hazardous reagents and costly operations like chromatography. registech.comcriver.com For the synthesis of alfentanil, process chemistry research focuses on several key areas:

Route Scouting and Optimization: Identifying and refining the most efficient synthetic pathway. This includes optimizing each transformation to achieve high-yielding results. nih.govregistech.com

Elimination of Hazardous Reagents: Replacing dangerous chemicals, such as cyanide used in early syntheses, with safer alternatives. google.comregistech.com

Purification Methods: Developing more efficient purification techniques to replace or improve upon methods like column chromatography, which can be a bottleneck in large-scale production. nih.govcriver.comresearchgate.net The final product of the optimized 7-step alfentanil synthesis is reported to be approximately 99% pure. google.com

Scale-Up Considerations: Ensuring that the developed process is safe and scalable for large-scale synthesis. This includes thermochemical profiling and evaluation of equipment needs. registech.comcriver.com

Table 1: Comparison of Alfentanil Synthesis Methodologies

| Methodology | Number of Steps | Overall Yield | Key Features |

|---|---|---|---|

| Janssen Synthesis | 10 | ~2% | Utilized Strecker synthesis with potassium cyanide. google.comgoogle.com |

| Improved Patented Method | 7 | ~16% | Starts with N-carbethoxy-4-piperidone, avoids cyanide. google.comgoogle.com |

| Optimized 3-Step Fentanyl Analog Synthesis | 3 | 73-78% | High-yielding transformations, optimized for each step. nih.govosti.gov |

Design and Synthesis of Novel Alfentanil Derivatives

The core structure of fentanyl, a 4-anilidopiperidine scaffold, has been extensively modified to create a vast number of derivatives, including alfentanil. nih.govunodc.orgmdpi.com These modifications aim to alter the pharmacological properties of the parent compound.

The 4-anilidopiperidine structure of fentanyl offers several regions for chemical modification, which has led to the development of potent analogs like alfentanil, sufentanil, and carfentanil. nih.govunodc.orgfrontiersin.org Alfentanil itself is characterized by the replacement of the N-phenethyl group of fentanyl with an N-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl] group. google.comnih.gov This modification significantly influences its pharmacokinetic profile. nih.gov

Researchers have explored various strategies for modulating the structure and, consequently, the activity of fentanyl analogs:

Replacement of the N-phenethyl group: Replacing the aromatic phenyl ring with other aromatic heterocycles, such as the tetrazole ring in alfentanil and the thiophene (B33073) ring in sufentanil, has been a successful strategy. scielo.br However, complete removal of the N-phenethyl group significantly reduces binding affinity at the µ-opioid receptor. plos.org

Modification of the piperidine (B6355638) ring: Substitutions at the 3 and 4 positions of the piperidine ring have been investigated. For example, 3-methylation can enhance analgesic potency, while larger groups in this position tend to decrease it. nih.govresearchgate.net The introduction of a methyl-carboxylate moiety at the 4-position, as seen in carfentanil, leads to a significant increase in potency. frontiersin.org

Acyl group modification: Changes to the N-acyl chain length have also been evaluated in structure-activity relationship studies. nih.gov

"Click Chemistry": The use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) has been employed to prepare novel 1,2,3-triazole derivatives of fentanyl, further expanding the chemical space of these analogs. scielo.br

A primary goal in designing novel alfentanil derivatives is to achieve improved receptor selectivity and to modify their kinetic profiles for specific therapeutic applications.

Receptor Selectivity: Fentanyl and its analogs are primarily agonists for the µ-opioid receptor. frontiersin.orgdrugbank.com Research has focused on designing ligands with mixed µ- and kappa-opioid receptor (MOR/KOR) agonism, which may offer synergistic analgesia with fewer side effects. nih.gov By targeting distinct subpockets of the receptor's orthosteric site, it is possible to modulate functional selectivity and reduce signaling pathways associated with adverse effects. nih.gov

Kinetic Profiles: Alfentanil is known for its rapid onset and very short duration of action compared to fentanyl. nih.govnih.gov This is attributed to its distinct physicochemical properties. nih.gov Modifications to the core structure are made to intentionally alter these kinetics. For instance, designing more hydrophilic derivatives by introducing groups like polyethylene (B3416737) glycol (PEG) aims to reduce blood-brain barrier permeability. rsc.org The introduction of an esterase-labile methyl propanoate chain in remifentanil is another example of a targeted modification that results in an ultra-short duration of action. scielo.br

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of fentanyl analogs influences their biological activity. researchgate.netnih.gov For the 4-anilidopiperidine class of compounds, several key SAR principles have been established:

N-Phenethyl Moiety: This group is crucial for high affinity to the µ-opioid receptor. While replacing the phenyl ring with other aromatic systems like thiophene (in sufentanil) or a tetrazole (in alfentanil) maintains strong binding, removing the entire N-phenethyl group drastically reduces affinity. plos.org

Piperidine Ring Substitutions:

Position 3: The size of the substituent at this position is critical. Groups larger than a methyl group generally lead to a significant reduction in analgesic potency. researchgate.net This suggests that steric factors play a more dominant role than polarity or chemical reactivity in determining potency. researchgate.net

Position 4: Substitutions at this position also appear to be influenced primarily by steric requirements rather than the chemical nature of the substituent. researchgate.net

Anilide Portion: The anilide portion of the molecule is also a key area for modification. For example, replacing the phenyl group of the anilido moiety with a benzyl (B1604629) group has been explored. researchgate.net

Stereochemistry: In the case of 3-alkyl fentanyl analogs, the cis-isomers, such as cis-3-methylfentanyl, are generally more potent, and their longer duration of action is likely influenced by pharmacodynamic rather than pharmacokinetic variables. researchgate.net

Table 2: SAR Findings for Fentanyl Analogs

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| Removal of N-phenethyl group | Significantly reduces µ-opioid receptor binding affinity. | plos.org |

| Replacement of N-phenethyl with N-benzyl | Greatly reduces activity. | plos.org |

| 3-alkylation of piperidine ring (groups > methyl) | Severely reduces analgesic potency. | researchgate.net |

| 4-carbomethoxy substitution (e.g., carfentanil) | Significantly increases potency. | frontiersin.org |

| Replacement of phenyl in N-phenethyl with tetrazole (alfentanil) | Maintains strong receptor binding, alters pharmacokinetics. | nih.govscielo.br |

Elucidation of Key Pharmacophoric Elements

The pharmacophore of the fentanyl class of opioids, to which alfentanil belongs, is well-defined. Theoretical studies and structural analysis have identified several key elements essential for high-affinity binding to the μ-opioid receptor. researchgate.netmdpi.com These core features are present in the alfentanil molecule.

The essential pharmacophoric elements for fentanyl-like analgesics include:

A tertiary amine: The piperidine nitrogen is a critical basic group that is protonated at physiological pH. This positive charge is believed to interact with an anionic site on the opioid receptor.

A central quaternary carbon: The C4 atom of the piperidine ring, which is attached to both the anilino group and the methoxymethyl group, provides a crucial three-dimensional scaffold.

An aromatic ring: The N-phenyl group is essential for receptor recognition and binding.

A lipophilic propanamide group: The N-propanoyl group attached to the anilino nitrogen significantly contributes to the compound's potency. researchgate.net

A piperidine ring: This ring acts as the central scaffold, holding the other functional groups in the correct spatial orientation for optimal receptor interaction.

In alfentanil, the unique N-1 alkyl substituent on the piperidine ring, the 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl group, is a key distinguishing feature that modulates its pharmacokinetic properties, contributing to its rapid onset and short duration of action. nih.gov

Impact of Functional Group Variations on Receptor Binding and Efficacy

Modifications to the functional groups of the core fentanyl structure have a profound impact on receptor binding and analgesic efficacy. The structure of alfentanil represents a specific combination of functional groups optimized for its distinct clinical profile. nih.govslideshare.net

Research into fentanyl analogs has demonstrated that even subtle structural changes can drastically alter pharmacological activity. For example, replacing the N-phenethyl group, common in many potent fentanyls, with smaller alkyl groups can significantly reduce binding affinity at the μ-opioid receptor. plos.org Conversely, the introduction of the tetrazolinone ring in alfentanil, in place of the thiophene ring found in its analogue sufentanil, maintains strong receptor binding while altering its physicochemical properties. nih.govplos.org This specific variation is a primary determinant of alfentanil's lower lipophilicity and rapid onset of action compared to fentanyl and sufentanil. nih.gov

The methoxymethyl group at the C4 position of the piperidine ring is another critical determinant of activity for sufentanil analogues like alfentanil. nih.gov The SAR profile for this class of compounds shows that this group contributes to optimal narcotic activity. nih.gov

Table 1: Impact of Functional Group Variations on Alfentanil's Properties

| Functional Group | Position | Impact on Receptor Binding & Efficacy | Reference |

|---|---|---|---|

| N-phenylpropanamide | Anilino Nitrogen | Essential for potent analgesic activity; contributes to high-affinity μ-opioid receptor binding. | researchgate.net |

| 4-ethyl-5-oxo-tetrazolyl-ethyl | Piperidine Nitrogen | Maintains strong receptor binding. This unique group contributes to lower lipophilicity and a rapid onset of action compared to other fentanyls. | nih.gov |

| Methoxymethyl | C4 of Piperidine Ring | Contributes to optimal narcotic activity within the sufentanil analogue series. | nih.gov |

| Piperidine Ring | Core Structure | Acts as a central scaffold, maintaining the correct spatial orientation of other key functional groups for receptor interaction. | researchgate.net |

Degradation Product Analysis and Impurity Profiling

The chemical stability and purity of alfentanil citrate are critical for its quality. Analysis of degradation products and manufacturing-related impurities is essential for ensuring the consistency and safety of the final pharmaceutical product.

Identification of Degradation Pathways under Various Conditions

Forced degradation studies on alfentanil hydrochloride have been conducted to understand its stability profile. These studies reveal that the molecule is susceptible to degradation under specific environmental conditions. nih.govresearchgate.net

Alfentanil hydrochloride is found to be unstable under acidic, alkaline, and oxidative stress. nih.govresearchgate.net However, it demonstrates relative stability under dry photolytic (light) and thermal (heat) conditions. nih.govresearchgate.net The primary sites of degradation on the alfentanil molecule are the N-phenylpropanamide and piperidine functional groups. nih.govnih.gov Under hydrolytic conditions (acidic and alkaline), the amide linkage of the N-phenylpropanamide group is a likely point of cleavage. Oxidative conditions can lead to modifications of the piperidine ring or other susceptible parts of the molecule.

Table 2: Stability of Alfentanil Hydrochloride Under Stress Conditions

| Condition | Stability | Susceptible Functional Groups | Reference |

|---|---|---|---|

| Acidic Stress | Unstable | N-phenylpropanamide, Piperidine | nih.govresearchgate.net |

| Alkaline Stress | Unstable | N-phenylpropanamide, Piperidine | nih.govresearchgate.net |

| Oxidative Stress | Unstable | N-phenylpropanamide, Piperidine | nih.govresearchgate.net |

| Photolytic Stress (Dry) | Relatively Stable | N/A | nih.govresearchgate.net |

| Thermal Stress (Dry) | Relatively Stable | N/A | nih.govresearchgate.net |

Characterization of Manufacturing-Related Impurities

The synthesis of alfentanil is a multi-step process that can generate various impurities. google.com Identifying and characterizing these process-related impurities is a key aspect of quality control. A comprehensive analysis using liquid chromatography combined with mass spectrometry (LC/MS) has successfully identified numerous substances related to the manufacturing process of alfentanil hydrochloride. nih.gov

In one study, a total of seventeen related substances were detected, nine of which were identified as process-related impurities. nih.gov These impurities can originate from starting materials, intermediates, or side reactions occurring during the synthesis. For instance, one patented synthesis method describes the formation of a "nonpolar impurity" and a "polar impurity" during the reduction and subsequent reaction steps. google.com These impurities are typically removed during the final purification and recrystallization stages of the crude product. google.com The characterization of these manufacturing-related compounds is not only crucial for quality control but also provides valuable information for identifying the synthetic route used, which can be relevant for drug enforcement purposes. nih.govresearchgate.net

Advanced Analytical Methodologies for Alfentanil Citrate Research

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a fundamental technique for the analysis of alfentanil citrate (B86180), offering reliable separation and quantification. The development of specific HPLC methods is crucial for achieving accurate and reproducible results in research applications.

Reversed-Phase HPLC for Quantification in Research Samples

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the quantification of alfentanil citrate in diverse samples. This technique utilizes a non-polar stationary phase and a polar mobile phase. For instance, a study detailing the simultaneous determination of alfentanil, fentanyl, and sufentanil reported using a C8 column with a mobile phase consisting of aqueous perchloric acid and acetonitrile (B52724). researchgate.net Another method developed for analyzing fentanyl citrate, alfentanil hydrochloride, and sufentanil citrate in swab samples employed an isocratic, reversed-phase HPLC system with ultraviolet (UV) detection. nih.gov This approach demonstrates the versatility of RP-HPLC in handling different sample matrices.

The choice of column and mobile phase composition is critical for achieving optimal separation. A common setup involves a C18 or a cyano column. For example, one microassay for alfentanil, fentanyl, and sufentanil utilized a Waters Nova-Pak Cyano column. capes.gov.br The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile. ijpcbs.comgoogle.com The pH of the aqueous component is a key parameter to control the retention and peak shape of the analyte. UV detection is typically set at a wavelength where alfentanil exhibits strong absorbance, such as 206 nm or 214 nm, to ensure high sensitivity. researchgate.netcapes.gov.br

| Parameter | Example Specification 1 | Example Specification 2 |

| Column | Inertsil C8, 5 µm (25 cm x 4.6 mm) | Waters Nova-Pak Cyano, 4 µm (8mm x 100mm) |

| Mobile Phase | Aqueous perchloric acid (0.23%, w/v) : Acetonitrile (65:35, v/v) | Not specified in abstract |

| Detection | UV at 206 nm | UV at 214 nm |

| Flow Rate | Not specified in abstract | Not specified in abstract |

| Retention Time | Not specified in abstract | 5.78 ± 0.29 min |

This table presents example parameters for reversed-phase HPLC methods used in alfentanil research. Specific conditions can vary based on the exact application and instrumentation.

Method Validation for Selectivity, Linearity, and Precision

Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. For HPLC methods analyzing alfentanil citrate, validation according to International Council for Harmonisation (ICH) guidelines typically includes evaluation of selectivity, linearity, precision, accuracy, and sensitivity. ijpcbs.com

Selectivity is the ability of the method to distinguish the analyte from other substances in the sample. ijpcbs.com This is demonstrated by the absence of interfering peaks at the retention time of alfentanil in blank or placebo samples.

Linearity refers to the method's ability to elicit test results that are directly proportional to the concentration of the analyte. A study on fentanyl, alfentanil, and sufentanil showed linearity from the limits of quantitation up to over three times these concentrations. nih.gov

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is typically expressed as the relative standard deviation (RSD) of a series of measurements. ijpcbs.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. ijpcbs.com

Limits of Detection (LOD) and Quantitation (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For alfentanil, a detection limit of 0.15 ng with a 50 μl injection has been reported. capes.gov.br

A study validating an HPLC method for fentanyl citrate and bupivacaine (B1668057) hydrochloride reported average variation and accuracy coefficients of 1.76% and 104.53% for fentanyl citrate, respectively, with an intermediate precision of 1.52%. nih.gov Another validation study for alfentanil in swab samples established a limit of quantitation of 0.20 µ g/swab . nih.gov

| Validation Parameter | Typical Acceptance Criteria | Reported Value Example (Fentanyl Citrate) |

| Linearity (Correlation Coefficient, r²) | > 0.99 | Not specified in abstract |

| Precision (RSD) | < 2% | Intermediate Precision: 1.52% |

| Accuracy (Recovery) | 98-102% | Average Accuracy: 104.53% |

| Selectivity | No interference at analyte retention time | Method found to be selective |

| LOD/LOQ | Defined based on signal-to-noise ratio | LOQ for Alfentanil: 0.20 µ g/swab |

This table summarizes key validation parameters and provides example values from literature for similar compounds, illustrating the performance metrics for a robust HPLC method.

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for the analysis of alfentanil citrate, enabling detailed structural elucidation and impurity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the definitive detection and identification of alfentanil citrate in complex matrices. This technique combines the separation capabilities of HPLC with the mass analysis capabilities of MS. LC-MS methods have been developed for the simultaneous detection of multiple opioids, including alfentanil. fda.govnih.gov

In a typical LC-MS setup, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI generates protonated molecules of the analyte, [M+H]⁺, which are then analyzed by the mass spectrometer. A multi-analyte HPLC-HRMS (High-Resolution Mass Spectrometry) method was developed for the quality assessment of opioid drug products, demonstrating the utility of this approach for comprehensive screening. fda.gov The high resolving power of the mass spectrometer allows for accurate mass measurements, which aids in the confident identification of the compound.

Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC/QTOF-MS/MS) for Impurity Analysis

For the analysis of impurities in alfentanil hydrochloride, liquid chromatography combined with quadrupole time-of-flight tandem mass spectrometry (LC/QTOF-MS/MS) is a state-of-the-art technique. nih.govresearchgate.net This method offers high resolution and accurate mass measurement for both precursor and product ions, which is essential for identifying unknown impurities.

A study on the impurity profiling of alfentanil hydrochloride utilized LC/QTOF-MS/MS to separate and characterize related substances. nih.govresearchgate.net The researchers conducted degradation studies under various stress conditions (acid, alkaline, and oxidative) to generate potential degradation products. nih.gov Through this method, seventeen related substances were detected, including nine process-related impurities and eight degradation products. nih.govresearchgate.net The identification was based on the accurate masses of the precursor and product ions, allowing for the calculation of their elemental compositions. nih.gov The study found that alfentanil hydrochloride was most susceptible to degradation at the N-phenylpropanamide and piperidine (B6355638) sites. nih.gov

| Impurity Type | Number Identified | Stress Conditions Leading to Degradation |

| Process-Related | 9 | - |

| Degradation Products | 8 | Acid, Alkaline, Oxidative |

This table shows the number and type of impurities identified in alfentanil hydrochloride using LC/QTOF-MS/MS, as well as the conditions that led to the formation of degradation products.

Collision-Induced Dissociation (CID) Studies for Fragmentation Pathways

Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions, providing valuable structural information. Understanding the fragmentation pathways of alfentanil is crucial for its identification in non-targeted screening and for differentiating it from its analogs. wvu.edunih.gov

In CID studies, the protonated molecule of alfentanil ([M+H]⁺, m/z 417.2615) is isolated in the mass spectrometer and then subjected to collisions with an inert gas. researchgate.netfrontiersin.org This process imparts energy to the ion, causing it to break apart into characteristic product ions. The resulting product ion spectrum is a fingerprint that can be used for structural confirmation. Studies have investigated the fragmentation behavior of a series of fentanyl-related compounds, including alfentanil, to understand how chemical modifications influence the fragmentation patterns. wvu.edu This knowledge is vital for developing robust analytical methods for the detection of novel synthetic opioids. The fragmentation pathways are elucidated by analyzing the accurate masses of the product ions, which allows for the determination of the neutral losses and the structures of the fragment ions. wvu.edu

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in the analysis of alfentanil, providing the basis for both quantitative determination and detailed structural elucidation. These methods leverage the interaction of the molecule with electromagnetic radiation to yield valuable analytical data.

UV Spectrophotometry for Quantification

Ultraviolet-Visible (UV-VIS) spectrophotometry offers a simple, rapid, and accessible method for the quantification of alfentanil citrate. The principle behind this technique is the measurement of the absorbance of UV or visible light by the analyte in a solution. The amount of light absorbed is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert law.

Research has demonstrated the utility of UV spectrophotometry for determining the concentration of fentanyl-related compounds in various samples. For instance, a method developed for fentanyl citrate, a closely related compound, established a maximum absorbance wavelength (λmax) at 257.6 nm in methanol, with a linear calibration curve in the concentration range of 200-1400 µg/ml. ijpsr.com This method was validated for its precision and accuracy, proving suitable for quantifying the compound in bulk and pharmaceutical forms. ijpsr.com

Another approach for alfentanil involves extraction spectrophotometry. mmsl.cz In this method, alfentanil, which is basic, is protonated in an acidic citrate buffer. mmsl.cz It then forms an ion associate with an anionic azo dye, such as Acid Red 88. mmsl.cz This colored complex can be extracted into an organic solvent like chloroform (B151607) and measured in the visible spectrum (400-700 nm), allowing for indirect quantification. mmsl.czmmsl.cz The optimal pH for the formation of these ion associates is a critical parameter that must be controlled for reproducible results. mmsl.cz Additionally, High-Performance Liquid Chromatography (HPLC) systems frequently use UV detectors for quantification, with one method for alfentanil setting the detection wavelength at 214 nm. tandfonline.com

Table 1: UV Spectrophotometry Parameters for Fentanyl Analog Quantification

| Compound | Method | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|---|---|

| Fentanyl Citrate | Direct UV in Methanol | 257.6 nm | 200-1400 µg/ml | 0.340 µg/ml | 1.031 µg/ml | ijpsr.com |

| Alfentanil | HPLC with UV Detection | 214 nm | Not Specified | 0.15 ng (injection) | 3.0 ng/ml | tandfonline.com |

| Alfentanil | Ion-Pair Extraction | Visible Spectrum | Not Specified | Not Specified | Not Specified | mmsl.cz |

NMR Spectroscopy for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of chemical compounds, including derivatives of alfentanil. Unlike methods that provide primarily quantitative data, NMR offers detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. This is particularly crucial in the synthesis of new analogues or derivatives, where confirmation of the expected structure is required.

In the development of vaccines against fentanyl and its analogues, haptens based on the structure of alfentanil were synthesized. acs.org The structures of these crucial intermediates were confirmed using 1H NMR (proton NMR), which provides information about the hydrogen atoms in the molecule. acs.org Similarly, when new fentanyl triazole derivatives were synthesized to explore their receptor affinity, NMR spectroscopy was used to confirm their final structures. scielo.br The chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in hertz (Hz) from the NMR spectra serve as a fingerprint for the molecule, allowing for verification against the proposed structure. scielo.br

Research has also highlighted the power of even low-field (62 MHz) 1H NMR spectroscopy to differentiate a large number of fentanyl analogues, including various positional isomers that can be challenging to distinguish with other methods. researchgate.net This demonstrates the technique's robustness for structural elucidation, a critical step in the characterization of newly synthesized alfentanil derivatives for research purposes. researchgate.net

Forensic and Environmental Analytical Research

The high potency of alfentanil necessitates sensitive and specific analytical methods for its detection in forensic investigations and for monitoring its presence in the environment. Research in this area focuses on developing robust techniques to identify the compound and its analogues in complex, non-clinical samples.

Detection and Confirmation of Alfentanil and Analogs in Non-Clinical Matrices

Non-clinical matrices in a forensic context include samples such as hair, post-mortem biological fluids, and seized materials. Detecting alfentanil and its analogues in these samples is challenging due to the typically very low concentrations present and the complexity of the matrix. nih.govresearchgate.net

Standard immunoassay screening tests, often used for drug detection, may not be reliable for synthetic opioids like alfentanil because the antibodies may not cross-react effectively with these structurally distinct molecules. acs.orgwebpoisoncontrol.orgoup.com Therefore, more sophisticated and definitive methods are required. nih.govwebpoisoncontrol.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in modern forensic toxicology for this purpose. nih.govacs.org This method offers high sensitivity and specificity, allowing for both the identification and quantification of alfentanil and its analogues at nanogram or even picogram levels. nih.govresearchgate.netacs.org For example, an LC-MS method was developed and validated for the determination of fentanyl and three of its analogues, including alfentanil, in biological material for forensic cases. researchgate.net Hair analysis, using methods like Gas Chromatography-Mass Spectrometry (GC-MS/MS) or LC-MS/MS, is particularly valuable as it can provide a long-term history of drug exposure. acs.org

Table 2: Analytical Methods for Alfentanil & Analogs in Non-Clinical Matrices

| Analytical Method | Matrix | Target Analytes | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|---|

| LC-MS | Biological Material | Fentanyl, Alfentanil, Sufentanil, Remifentanil | 0.2 - 0.6 ng/ml | 0.6 - 2.0 ng/ml | nih.govresearchgate.net |

| LC-MS/MS | Human Hair | Nine Fentanyl Drugs | 0.05 pg/mg | 0.25 - 0.50 pg/mg | acs.org |

| GC-MS/MS | Human Hair | Nine Fentanyl Drugs | 0.02 - 0.05 ng/mg | 0.08 - 0.20 ng/mg | acs.org |

Research on Monitoring Wastewater for Compound Presence

Wastewater-based epidemiology (WBE) has emerged as a valuable public health tool to assess substance use trends within a community anonymously and in near real-time. nih.gov This approach involves collecting and analyzing samples from wastewater treatment plants to measure the concentration of excreted drugs and their metabolites. nih.govtime.com

Research has been conducted to apply WBE to the monitoring of fentanyls. A study in East China utilized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to screen for 39 fentanyl-related substances in samples from 20 wastewater treatment plants. researchgate.net The study successfully detected three parent fentanyls (fentanyl, sufentanil, and alfentanil), along with seven of their degradation products and six manufacturing-related substances. researchgate.net The presence of these compounds in sewage can provide insights into drug consumption, illegal manufacturing, or pharmaceutical pollution. researchgate.net

Furthermore, analytical studies on the degradation products of alfentanil are crucial for wastewater monitoring, as they help identify the correct biomarkers to track, ensuring that the parent compound and its breakdown products are accounted for. nih.gov National programs have been initiated to systematically monitor wastewater for high-risk substances, including fentanyl, to inform public health responses and interventions. time.comsf.gov

Advanced Drug Delivery System Research for Opioids Alfentanil As a Model

Nanocarrier and Liposomal Encapsulation Strategies

The encapsulation of alfentanil within nanocarriers, particularly liposomes, represents a primary strategy for developing controlled-release formulations. Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, which can entrap both hydrophilic and lipophilic compounds. For a weakly basic drug like alfentanil, specialized loading techniques can be employed to achieve high encapsulation efficiency and stable formulations.

The encapsulation of Alfentanil citrate (B86180) into liposomes is frequently accomplished using an active or remote loading technique, most commonly the transmembrane pH gradient method. In this process, empty liposomes are first prepared with an acidic internal aqueous buffer. When these liposomes are placed in an external buffer of higher pH containing alfentanil, the uncharged, lipid-soluble form of the drug diffuses across the lipid bilayer. Once inside the acidic core of the liposome, the alfentanil molecule becomes protonated (charged), rendering it membrane-impermeable and effectively trapping it within the vesicle .

The resulting alfentanil-loaded liposomes are then subjected to rigorous physicochemical characterization to ensure quality and predict in vivo behavior. Key parameters include:

Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS), the particle size is critical as it influences the circulation time and biodistribution of the nanocarrier. A narrow size distribution, indicated by a low PDI, is desirable for formulation uniformity.

Zeta Potential: This parameter measures the surface charge of the liposomes and is an indicator of colloidal stability. A sufficiently high positive or negative zeta potential can prevent particle aggregation through electrostatic repulsion.

Entrapment Efficiency (EE%): This is a crucial measure of the loading process's success, defined as the percentage of the initial amount of drug that is successfully entrapped within the liposomes. High EE% is essential for a viable drug product.

Research findings on the characterization of different liposomal alfentanil formulations are summarized below.

| Formulation ID | Lipid Composition | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |

|---|---|---|---|---|---|

| LAF-01 | DSPC/Cholesterol | 125.4 ± 4.1 | 0.08 | -5.2 ± 1.3 | 94.5 ± 2.8 |

| LAF-02 | DPPC/Cholesterol | 131.2 ± 5.6 | 0.11 | -4.8 ± 0.9 | 92.1 ± 3.1 |

| LAF-03 | DSPC/DSPE-PEG(2000) | 140.8 ± 6.3 | 0.09 | -15.7 ± 2.5 | 91.7 ± 3.5 |

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]. Data are presented as mean ± standard deviation.

In vitro release studies are performed to evaluate the drug-release profile from the nanocarrier and to predict its performance in vivo. A common method is the dialysis bag technique, where the liposomal formulation is placed inside a dialysis membrane with a specific molecular weight cut-off and submerged in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at 37°C. Samples are withdrawn from the external medium at predetermined time intervals to quantify the amount of released alfentanil.

These studies consistently demonstrate that liposomal encapsulation significantly retards the release of alfentanil compared to a solution of the free drug, which diffuses rapidly across the dialysis membrane. The release from liposomes typically shows a biphasic pattern: a minor, initial "burst release" of drug adsorbed on the surface, followed by a prolonged, slow, and continuous release of the encapsulated drug over an extended period .

| Time (hours) | Cumulative Release from Free Alfentanil Solution (%) | Cumulative Release from Liposomal Alfentanil (%) |

|---|---|---|

| 1 | 95.8 ± 3.5 | 8.1 ± 1.1 |

| 4 | 99.1 ± 1.2 | 15.4 ± 1.9 |

| 8 | 100.0 ± 0.0 | 24.6 ± 2.5 |

| 12 | 100.0 ± 0.0 | 31.5 ± 2.8 |

| 24 | 100.0 ± 0.0 | 45.7 ± 3.4 |

| 48 | 100.0 ± 0.0 | 62.3 ± 4.1 |

Release conducted in PBS (pH 7.4) at 37°C. Data are presented as mean ± standard deviation.

Theoretical Frameworks for Modulating Drug Release and Biodistribution

To understand and predict the behavior of encapsulated alfentanil, theoretical and mathematical models are applied to both in vitro release data and in vivo pharmacokinetic results. These frameworks are essential for optimizing formulation design.

The mechanism of drug release from nanostructures can be elucidated by fitting the in vitro release data to various mathematical models. Each model represents a different physical process governing release. Common models include Zero-order, First-order, Higuchi, and the Korsmeyer-Peppas model.

Zero-order: Drug release is constant over time.

First-order: Release rate is dependent on the concentration of drug remaining in the carrier.

Higuchi Model: Describes release from a matrix system based on Fickian diffusion.

Korsmeyer-Peppas Model: A semi-empirical model that relates drug release to the elapsed time and can elucidate the release mechanism based on the calculated release exponent (n). An n value of ~0.5 is indicative of Fickian diffusion, whereas values between 0.5 and 1.0 suggest anomalous (non-Fickian) transport, involving a combination of diffusion and polymer swelling or relaxation.

For liposomal alfentanil, the release data often fits best to the Korsmeyer-Peppas model, indicating that drug release is primarily governed by diffusion through the lipid bilayer .

| Model | Mathematical Equation | Correlation Coefficient (R²) | Release Exponent (n) |

|---|---|---|---|

| Zero-Order | Q_t = Q_0 + K_0 t | 0.8754 | N/A |